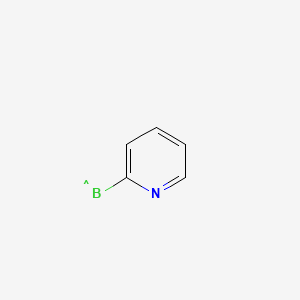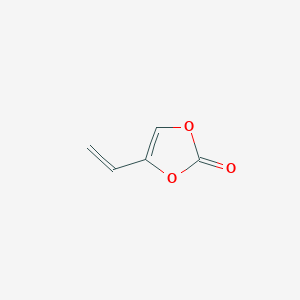-lambda~5~-phosphane CAS No. 661451-90-7](/img/structure/B12541958.png)
Tris[4-(hexadec-2-en-1-yl)phenyl](oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phosphane core bonded to three phenyl groups, each substituted with a hexadec-2-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with appropriately substituted phenyl groups. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including the preparation of the hexadec-2-en-1-yl phenyl intermediates, followed by their coupling with the phosphane core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane core can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its lower oxidation states.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane core would yield phosphine oxides, while substitution reactions could introduce different functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Known for its use in photovoltaic interlayers.
Tris(4-(triazol-1-yl)phenyl)amine: Used in redox-active coordination frameworks.
Uniqueness
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties can enhance its solubility, stability, and ability to interact with various substrates, making it particularly valuable in applications requiring specific molecular interactions.
Propriétés
Numéro CAS |
661451-90-7 |
|---|---|
Formule moléculaire |
C66H105OP |
Poids moléculaire |
945.5 g/mol |
Nom IUPAC |
1-bis(4-hexadec-2-enylphenyl)phosphoryl-4-hexadec-2-enylbenzene |
InChI |
InChI=1S/C66H105OP/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-61-49-55-64(56-50-61)68(67,65-57-51-62(52-58-65)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-59-53-63(54-60-66)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-45,49-60H,4-39,46-48H2,1-3H3 |
Clé InChI |
KFQONHWOQTZRES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CCC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)CC=CCCCCCCCCCCCCC)C3=CC=C(C=C3)CC=CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

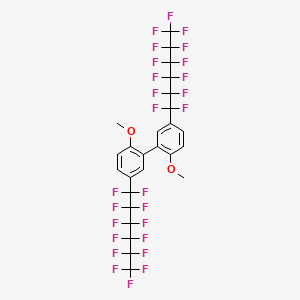
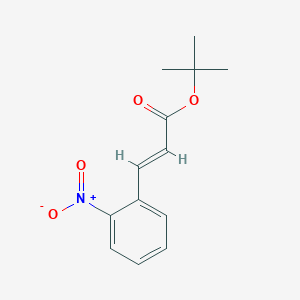
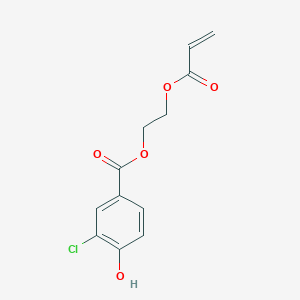
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
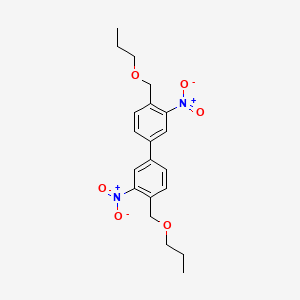
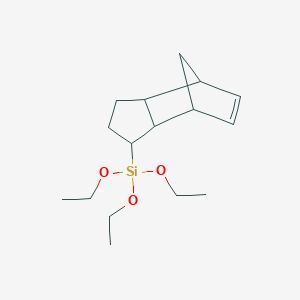


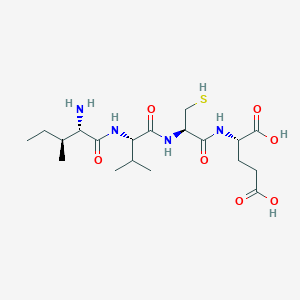
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
